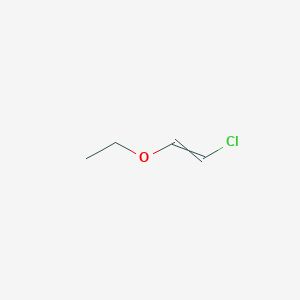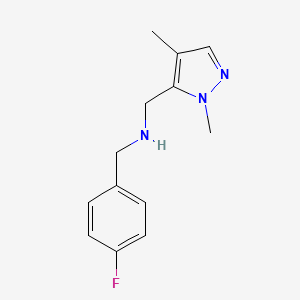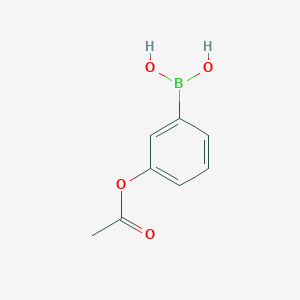![molecular formula C14H23N5 B11743305 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743305.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with butan-2-yl and ethyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the butan-2-yl and ethyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Coupling Reactions: The final step involves the coupling of the substituted pyrazole rings through a nucleophilic substitution reaction, typically using a suitable amine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base, amines in the presence of a coupling agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole amines.
Applications De Recherche Scientifique
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(butan-2-yl)-1H-pyrazole
- 1-ethyl-1H-pyrazole
- 1-(butan-2-yl)-3-methyl-1H-pyrazole
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with distinct substituents This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C14H23N5 |
|---|---|
Poids moléculaire |
261.37 g/mol |
Nom IUPAC |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-12(3)19-14(7-9-17-19)11-15-10-13-6-8-16-18(13)5-2/h6-9,12,15H,4-5,10-11H2,1-3H3 |
Clé InChI |
SHOXWPMWIBDGFY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C(=CC=N1)CNCC2=CC=NN2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743223.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743228.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743229.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid](/img/structure/B11743232.png)
![3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B11743236.png)

![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743242.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11743257.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11743275.png)

![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743285.png)


